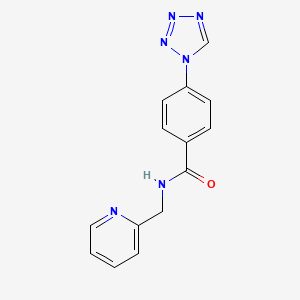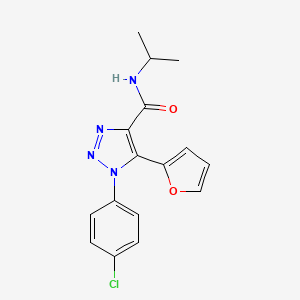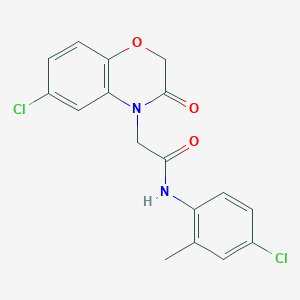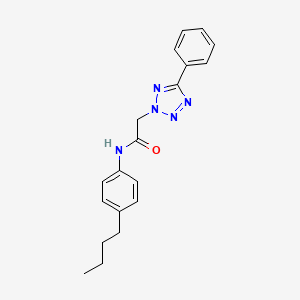![molecular formula C16H13ClN2O2 B4440860 4-[(4-chlorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4440860.png)
4-[(4-chlorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
Overview
Description
The compound “4-[(4-chlorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” is a complex organic molecule. It contains a quinoxalinone group, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxalinone ring, an acetyl group, and a chlorophenyl group. The presence of nitrogen in the quinoxalinone ring and the chlorine in the chlorophenyl group could have significant effects on the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorine atom could increase its density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising results .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus .
Antimicrobial Properties
Indole derivatives have been investigated for their antimicrobial effects. For instance:
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were studied for their antimicrobial activity, aiming to combat drug resistance by pathogens .
Anti-HIV Activity
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: were synthesized and screened for anti-HIV activity against both HIV-1 and HIV-2 strains. These compounds may hold potential for combating HIV infections .
Antidiabetic Effects
Indole derivatives have been explored for their antidiabetic properties. However, more research is needed to determine the efficacy of our specific compound in this context.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-7-5-11(6-8-12)9-16(21)19-10-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJFGVDFGZKXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4440783.png)
![6-[(2,6-dimethoxyphenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4440791.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide](/img/structure/B4440792.png)
![3-{[2-(2-furyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B4440793.png)
![N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440796.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4440812.png)
![methyl 4-oxo-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4440824.png)

![5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440834.png)
![4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4440840.png)


![1-(1-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4440875.png)